3-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-4-carbonitrile
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Overview
Description
3-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-4-carbonitrile is a complex organic compound that features a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
The synthesis of 3-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides.
Alkylation: The quinazolinone core is then alkylated using appropriate alkylating agents under basic conditions.
Piperidine Introduction: The piperidine ring is introduced through nucleophilic substitution reactions.
Final Assembly:
Chemical Reactions Analysis
3-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperidine and pyridine rings.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its enzyme inhibitory properties and its potential as an anti-HIV agent.
Industrial Applications: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes, thereby disrupting biological pathways essential for the survival of pathogens . The piperidine and pyridine moieties enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
- 4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid
- 2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-2-yl]}
Compared to these compounds, 3-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-4-carbonitrile exhibits unique properties due to the presence of the piperidine and pyridine-4-carbonitrile moieties, which enhance its biological activity and specificity .
Properties
Molecular Formula |
C21H21N5O |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-[4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C21H21N5O/c1-15-24-19-5-3-2-4-18(19)21(27)26(15)14-16-7-10-25(11-8-16)20-13-23-9-6-17(20)12-22/h2-6,9,13,16H,7-8,10-11,14H2,1H3 |
InChI Key |
JLCYECGVFVTJFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=C(C=CN=C4)C#N |
Origin of Product |
United States |
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